3,6-Dimethyl-6-hepten-4-YN-3-OL
Overview
Description
3,6-Dimethyl-6-hepten-4-YN-3-OL is an organic compound with the molecular formula C9H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-6-hepten-4-YN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dimethyl-1-hepten-4-yne with a suitable oxidizing agent to introduce the hydroxyl group at the third position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-6-hepten-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used, such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Alkyl halides, esters
Scientific Research Applications
3,6-Dimethyl-6-hepten-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-6-hepten-4-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
3,6-Dimethyl-6-hepten-4-YN-3-OL can be compared with other similar compounds, such as:
3,6-Dimethyl-1-hepten-4-yn-3-ol: Similar structure but different functional groups.
2,6-Dimethylhept-6-en-3-yn-2-ol: Different position of the hydroxyl group.
6,6-Dimethyl-1-hepten-4-yn-3-ol: Different position of the double bond
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3,6-dimethylhept-6-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPEZDVPCUEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570515 | |
Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-67-0 | |
Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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